Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione
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Overview
Description
Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique cyclobutene-1,2-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione typically involves the reaction of 3-chlorobenzylamine with squaric acid derivatives under controlled conditions. The reaction is carried out in an organic solvent such as methanol or dichloromethane, often at elevated temperatures to facilitate the formation of the cyclobutene-1,2-dione ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 3-chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclobutene-1,2-dione core plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione
- 3,4-Bis(phenylamino)cyclobut-3-ene-1,2-dione
- 3,4-Bis(dimethylamino)cyclobut-3-ene-1,2-dione
Uniqueness
Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16Cl2N2O2 |
---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
3,4-bis[(3-chlorophenyl)methylamino]cyclobutane-1,2-dione |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-13-5-1-3-11(7-13)9-21-15-16(18(24)17(15)23)22-10-12-4-2-6-14(20)8-12/h1-8,15-16,21-22H,9-10H2 |
InChI Key |
AMGUTCNGUFCFQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2C(C(=O)C2=O)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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